Computed Lipophilicity (XLogP3-AA) vs. 4-Chloro-2,6-difluoro Regioisomer
The computed octanol/water partition coefficient (XLogP3-AA) for (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is 3.3 [1]. In contrast, the 4-chloro-2,6-difluoro regioisomer (CAS 1805520-90-4) has a reported XLogP3-AA of 3.1 . The 0.2 log unit difference indicates that the 2,3-difluoro substitution pattern imparts moderately higher lipophilicity than the 2,6-difluoro arrangement, which may translate into altered membrane permeability or tissue distribution profiles in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 4-Chloro-2,6-difluorophenyl)(methyl)sulfane: 3.1 |
| Quantified Difference | Δ 0.2 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
In lead optimization, a 0.2 log unit difference in logP can significantly affect logD, solubility, and oral bioavailability, making the correct regioisomer critical for SAR studies.
- [1] PubChem. (2024). Compound Summary for CID 130893479: (4-Chloro-2,3-difluorophenyl)(methyl)sulfane. View Source
